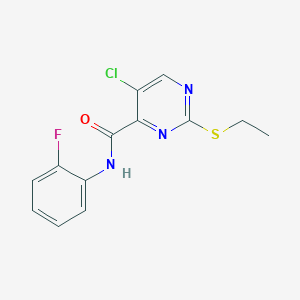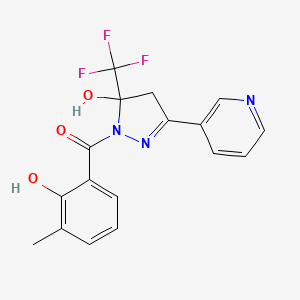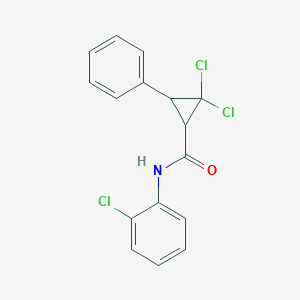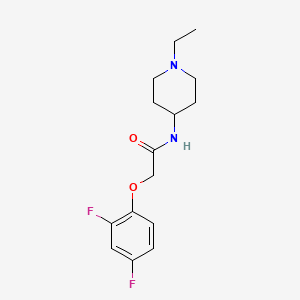
1-(4-bromophenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamide derivatives. This compound has gained significant interest in the scientific community due to its potential therapeutic applications. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is still not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by interacting with various molecular targets in the body, including ion channels, enzymes, and receptors.
Biochemical and Physiological Effects
Studies have shown that 1-(4-bromophenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. The compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase. In addition, 1-(4-bromophenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been shown to interact with various receptors, including GABA receptors and opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-bromophenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is its potential therapeutic applications. However, the compound also has some limitations for lab experiments. For example, the synthesis of the compound can be challenging, and the purification process can be time-consuming. In addition, the compound can be unstable under certain conditions, which can affect its activity and potency.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its activity and potency.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromoaniline and N-isobutyl-3-pyrrolidinecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anticonvulsant, and analgesic properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-10(2)8-17-15(20)11-7-14(19)18(9-11)13-5-3-12(16)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFBXYXUUTZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)

![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)
![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
amine oxalate](/img/structure/B5154114.png)
